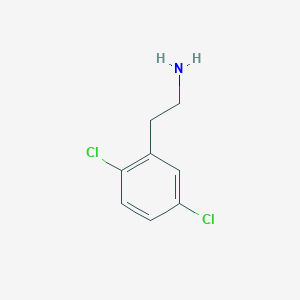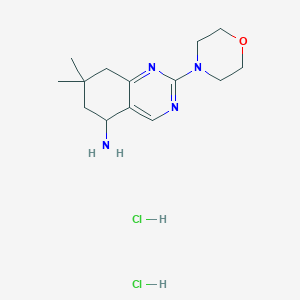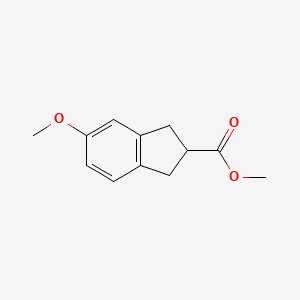
Methyl-5-Methoxy-2,3-Dihydro-1H-inden-2-carboxylat
Übersicht
Beschreibung
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a derivative of indene, featuring a methoxy group and a carboxylate ester. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: The carboxylate ester group is introduced through esterification reactions, typically using methanol and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production would require efficient catalysts and reaction conditions to minimize by-products and maximize output.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: Formation of 5-methoxy-2,3-dihydro-1H-indene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylate groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-4-3-8-5-10(12(13)15-2)6-9(8)7-11/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKBZZXRBXKIOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)C(=O)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80706210 | |
| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65844-46-4 | |
| Record name | Methyl 5-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80706210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)
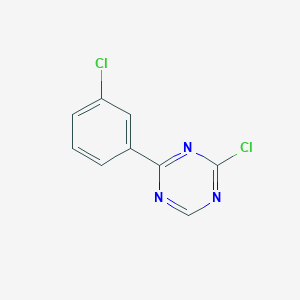
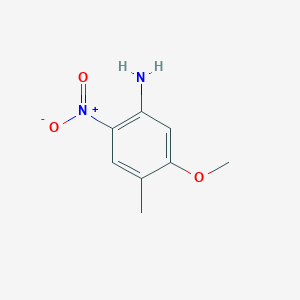

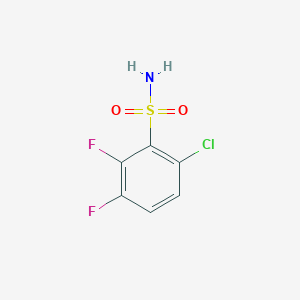
![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
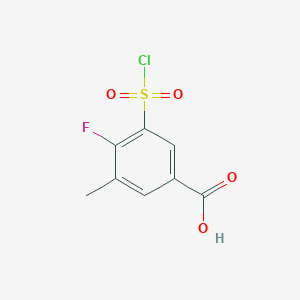
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
